molecular formula C17H16N6O8S B11565477 2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide

2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B11565477
M. Wt: 464.4 g/mol
InChI Key: DEKFOLDGIUXHFZ-DJKKODMXSA-N
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Description

2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound that features both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:

    Formation of the Nitrobenzenesulfonamide: This can be achieved by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Hydrazone Formation: The intermediate is then reacted with hydrazine to form the hydrazone derivative.

    Acetamide Formation: Finally, the hydrazone is reacted with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: Amines are the major products formed from the reduction of nitro groups.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with nitro and sulfonamide groups can act as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Sulfonamide derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

    Drug Development: The compound could be studied for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.

Medicine

    Antibacterial Agents: Sulfonamide derivatives are well-known for their antibacterial properties.

    Cancer Research: Compounds with nitro groups are often studied for their potential anticancer activities.

Industry

    Dyes and Pigments: Nitro compounds are used in the production of dyes and pigments.

    Agriculture: Sulfonamide derivatives can be used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide would depend on its specific application. For instance:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity.

    Antibacterial Action: The compound could interfere with bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide derivative with antibacterial properties.

    Nitrobenzene: A simpler nitro compound used in the production of aniline and other chemicals.

    Hydrazones: Compounds with similar hydrazone functional groups used in various chemical reactions.

Properties

Molecular Formula

C17H16N6O8S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]amino]acetamide

InChI

InChI=1S/C17H16N6O8S/c24-16(11-20-32(30,31)15-6-4-13(5-7-15)22(26)27)18-10-17(25)21-19-9-12-2-1-3-14(8-12)23(28)29/h1-9,20H,10-11H2,(H,18,24)(H,21,25)/b19-9+

InChI Key

DEKFOLDGIUXHFZ-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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